

Spectral Analysis of 2,6-Difluoro-4-methoxybenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Difluoro-4-methoxybenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-4-methoxybenzonitrile is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its fluorinated structure can impart unique electronic and pharmacokinetic properties, making it a valuable building block for the synthesis of novel bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the available spectral data for **2,6-Difluoro-4-methoxybenzonitrile**, along with detailed experimental protocols for its characterization.

Physicochemical Properties

Property	Value
Molecular Formula	C ₈ H ₅ F ₂ NO
Molecular Weight	169.13 g/mol
SMILES	<chem>COC1=CC(=C(C(=C1)F)C#N)F</chem>
InChI	InChI=1S/C8H5F2NO/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3H,1H3

Spectral Data

While experimental spectra for **2,6-Difluoro-4-methoxybenzonitrile** are not widely available in the public domain, the following tables present the available mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data based on the analysis of structurally similar compounds.

Mass Spectrometry

The mass spectrum of **2,6-Difluoro-4-methoxybenzonitrile** has been obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

Parameter	Value
Ionization Mode	Electron Ionization (EI)
Mass-to-charge ratio (m/z)	169.0 (M ⁺)

Table 1: Mass Spectrometry Data for **2,6-Difluoro-4-methoxybenzonitrile**.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

The predicted ¹H NMR spectrum is expected to show two main signals corresponding to the methoxy group protons and the aromatic protons.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 3.9	Singlet	3H	-OCH ₃
~ 6.7	Triplet	2H	Aromatic C-H

Table 2: Predicted ¹H NMR Spectral Data for **2,6-Difluoro-4-methoxybenzonitrile**.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

The predicted ¹³C NMR spectrum will be more complex due to the fluorine substitution and the different carbon environments in the molecule.

Chemical Shift (δ , ppm)	Assignment
~ 56	-OCH ₃
~ 95 (triplet)	Aromatic C-H
~ 115	Cyano (C \equiv N)
~ 160 (doublet of doublets)	Aromatic C-F
~ 165	Aromatic C-OCH ₃

Table 3: Predicted ¹³C NMR Spectral Data for **2,6-Difluoro-4-methoxybenzonitrile**.

Predicted Infrared (IR) Data

The IR spectrum is expected to show characteristic absorption bands for the nitrile, ether, and aromatic C-F bonds.

Frequency (cm ⁻¹)	Intensity	Assignment
~ 2230	Strong, Sharp	C \equiv N stretch
~ 1620, 1500, 1450	Medium-Strong	Aromatic C=C stretch
~ 1250	Strong	Aryl-O stretch (asymmetric)
~ 1050	Strong	Aryl-O stretch (symmetric)
~ 1100-1000	Strong	C-F stretch

Table 4: Predicted Infrared (IR) Spectral Data for **2,6-Difluoro-4-methoxybenzonitrile**.

Experimental Protocols

The following are detailed methodologies for obtaining the spectral data presented above. These protocols are based on standard laboratory practices for the analysis of substituted benzonitriles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Instrumentation:

- 400 MHz NMR Spectrometer

Sample Preparation:

- Dissolve approximately 10-20 mg of **2,6-Difluoro-4-methoxybenzonitrile** in 0.5-0.7 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a standard 5 mm NMR tube.
- Ensure the sample is free of any particulate matter.

^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment (zg30)
- Number of Scans: 16-32
- Relaxation Delay: 1.0 s
- Acquisition Time: ~4 s
- Spectral Width: -2 to 12 ppm
- Temperature: 298 K

^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled ^{13}C experiment (zgpg30)
- Number of Scans: 1024 or more, depending on sample concentration
- Relaxation Delay: 2.0 s
- Acquisition Time: ~1.5 s

- Spectral Width: -10 to 220 ppm
- Temperature: 298 K

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
- Phase correct the spectra.
- Calibrate the chemical shift scale using the residual solvent peak of CDCl_3 ($\delta = 7.26$ ppm for ^1H and $\delta = 77.16$ ppm for ^{13}C).
- Integrate the signals in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

- Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

- Place a small amount of the solid **2,6-Difluoro-4-methoxybenzonitrile** sample directly onto the ATR crystal.
- Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Acquisition Parameters:

- Spectral Range: $4000\text{-}400\text{ cm}^{-1}$
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32

- Mode: Transmittance or Absorbance

Data Processing:

- Collect a background spectrum of the empty ATR crystal.
- Collect the sample spectrum.
- The instrument software will automatically subtract the background from the sample spectrum.
- Identify and label the major absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

Sample Preparation:

- Prepare a dilute solution of **2,6-Difluoro-4-methoxybenzonitrile** (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC Parameters:

- Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μ m).
- Injector Temperature: 250 °C
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.

- Hold at 280 °C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injection Volume: 1 µL
- Split Ratio: 50:1

MS Parameters:

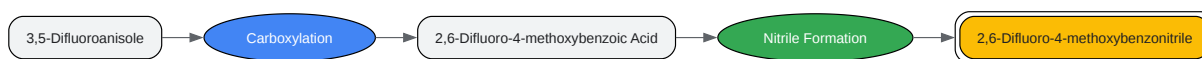
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Scan Range: m/z 40-400

Data Processing:

- The total ion chromatogram (TIC) will show the retention time of the compound.
- The mass spectrum corresponding to the chromatographic peak of **2,6-Difluoro-4-methoxybenzonitrile** will provide the molecular ion peak and fragmentation pattern.

Synthesis Workflow

The following diagram illustrates a potential synthetic pathway for **2,6-Difluoro-4-methoxybenzonitrile**, starting from 3,5-difluoroanisole. This provides a logical context for the characterization of the final product.



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Synthesis of **2,6-Difluoro-4-methoxybenzonitrile**.

Conclusion

This technical guide provides a summary of the available and predicted spectral data for **2,6-Difluoro-4-methoxybenzonitrile**. The detailed experimental protocols offer a practical framework for researchers to characterize this compound in the laboratory. The provided synthesis workflow gives context to the importance of robust analytical methods for confirming the identity and purity of the final product. As a fluorinated benzonitrile derivative, this compound holds promise for further investigation in various scientific and industrial applications.

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